molecular formula C10H8N2O2 B067873 6-(1H-Pyrrol-1-yl)nicotinic acid CAS No. 175135-86-1

6-(1H-Pyrrol-1-yl)nicotinic acid

Cat. No.: B067873
CAS No.: 175135-86-1
M. Wt: 188.18 g/mol
InChI Key: GXLGOBAHBJQAJB-UHFFFAOYSA-N
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Description

6-(1H-Pyrrol-1-yl)nicotinic acid is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol . It is a derivative of nicotinic acid, where a pyrrol group is attached to the 6th position of the nicotinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrrol-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with pyrrole under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the pyrrol ring at the 6th position of the nicotinic acid . The reaction conditions often include the use of solvents like chloroform and purification through silica gel column chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrrol-1-yl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrol-1-yl nicotinic acid oxides, while substitution reactions can produce a variety of substituted pyrrol-1-yl nicotinic acids .

Scientific Research Applications

6-(1H-Pyrrol-1-yl)nicotinic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(1H-Pyrrol-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyrrol group can interact with various enzymes and receptors, potentially modulating their activity. This compound may also influence cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(1H-Pyrrol-1-yl)nicotinic acid include:

Uniqueness

This compound is unique due to the presence of both a pyrrol ring and a nicotinic acid moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-pyrrol-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLGOBAHBJQAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377301
Record name 6-(1H-Pyrrol-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-86-1
Record name 6-(1H-Pyrrol-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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